Sodium gluconate
Overview
Description
Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It appears as a white, crystalline powder that is highly soluble in water. Known for its excellent chelating properties, this compound is widely used in various industries, including food, pharmaceuticals, and cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas. The fermentation process produces gluconic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods:
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Fermentation Process:
Substrate: Glucose or other sugar sources.
Microorganisms: Aspergillus niger or Pseudomonas.
Reaction: Glucose is fermented to produce gluconic acid.
Neutralization: Gluconic acid is neutralized with sodium hydroxide to form this compound.
Purification: Filtration and chemical treatments to achieve desired purity.
Crystallization: The solution is subjected to crystallization, followed by drying and packaging
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Chemical Synthesis:
Catalyst: Activated carbon.
Oxidation: Ozone oxidation in a gas-liquid-solid three-phase reactor.
Neutralization: Sodium hydroxide is used to neutralize gluconic acid.
Purification and Crystallization: Similar to the fermentation process
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to gluconic acid.
Reduction: It can be reduced back to glucose under specific conditions.
Substitution: Sodium ions in this compound can be replaced by other cations in substitution reactions
Common Reagents and Conditions:
Oxidation: Oxygen, sodium carbonate, and water at 20°C for 1 hour.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Metal gluconates
Scientific Research Applications
Sodium gluconate has a wide range of applications in scientific research and industry:
Chemistry: Used as a chelating agent to bind metal ions and prevent unwanted reactions.
Biology: Utilized in buffer solutions for biological experiments.
Medicine: Employed in formulations for iron deficiency treatments and as a stabilizer in pharmaceuticals.
Industry: Used in concrete admixtures to improve fluidity and setting time, as well as in cleaning products to remove mineral deposits
Mechanism of Action
Sodium gluconate works primarily as a chelating agent, binding to metal ions such as calcium, iron, and aluminum. This binding prevents the metal ions from participating in unwanted chemical reactions. In medical applications, it helps regulate heart function by binding to excess potassium ions in the bloodstream .
Comparison with Similar Compounds
- Calcium gluconate
- Potassium gluconate
- Magnesium gluconate
- Zinc gluconate
Comparison:
- Chelating Properties: Sodium gluconate is known for its strong chelating properties, similar to other gluconates.
- Solubility: this compound is highly soluble in water, making it suitable for aqueous applications.
- Biodegradability: Like other gluconates, this compound is biodegradable and environmentally friendly .
This compound stands out due to its non-toxic nature, high solubility, and excellent chelating properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxyhexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-97-9 | |
Record name | D-Gluconic acid, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium D-gluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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